[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate
Description
[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a synthetic derivative of the 2H-pyrano[2,3-c]pyridine scaffold, characterized by a fused pyranopyridine core with substituents including an 8-methyl group, a 2-oxo moiety, a 3-(phenylcarbamoyl) group, and a 5-yl methyl acetate ester. This compound belongs to a class of heterocyclic derivatives extensively studied for antimicrobial applications, particularly against Yersinia enterocolitica, a pathogen associated with gastrointestinal infections. Its structural features, such as the acetate ester and phenylcarbamoyl groups, may influence solubility, metabolic stability, and target binding, making it a candidate for optimization in drug development .
Properties
IUPAC Name |
[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANTZNSIQTPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-pyridone derivative, under acidic or basic conditions. The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate. Finally, the methyl acetate group is added via esterification using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group, where nucleophiles such as amines or thiols replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Phenyl isocyanate (for introducing the phenylcarbamoyl group), acetic anhydride (for esterification)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Pyranopyridine Derivatives
| Compound Name/Substituents | MIC (µg/ml) | MBC (µg/ml) | Bacteriostatic/Bactericidal Efficacy |
|---|---|---|---|
| [8-methyl-2-oxo-3-(phenylcarbamoyl)-...]methyl acetate | 100.0 | 200.0 | Moderate bacteriostatic activity |
| 2{3} (2-N2-arylimino-5-hydroxy-methyl-8-methyl derivative) | 25.0 | 50.0 | High bacteriostatic/bactericidal |
| 3{5} (unpublished substituent configuration) | 50.0 | 100.0 | Moderate bacteriostatic activity |
- Key Findings: The target compound demonstrates moderate activity (MIC = 100.0 µg/ml), whereas derivatives like 2{3} show superior potency (MIC = 25.0 µg/ml) due to the 5-hydroxy-methyl and 2-N2-arylimino groups, which enhance target binding or membrane penetration .
Comparison with Thienopyridine Derivatives (Clopidogrel)
Clopidogrel, a thieno[3,2-c]pyridine derivative, shares a heterocyclic core with the target compound but differs in pharmacological application and structural features:
Table 2: Structural and Functional Comparison with Clopidogrel
| Parameter | [8-methyl-2-oxo-3-(phenylcarbamoyl)-...]methyl Acetate | Clopidogrel Hydrogen Sulfate |
|---|---|---|
| Core Structure | Pyrano[2,3-c]pyridine | Thieno[3,2-c]pyridine |
| Key Substituents | 8-methyl, phenylcarbamoyl, acetate ester | 2-chlorophenyl, methyl ester, sulfate |
| Pharmacological Role | Direct antimicrobial agent | Prodrug (antiplatelet, requires metabolic activation) |
| Primary Application | Antimicrobial therapy for Yersinia infections | Prevention of thrombotic events |
- Structural Insights: The pyrano ring in the target compound may confer rigidity, affecting binding to microbial targets, while clopidogrel’s thieno ring facilitates metabolic conversion to an active thiol metabolite . Stereochemistry is critical for clopidogrel (S-enantiomer is active), whereas the target compound’s activity likely depends on substituent positioning rather than chirality .
Research Findings and Implications
- Substituent Impact: The 5-hydroxy-methyl group in pyranopyridine derivatives correlates with enhanced antimicrobial activity, suggesting that polar substituents improve target engagement. In contrast, bulky groups like phenylcarbamoyl may sterically hinder binding .
- Therapeutic Scope: While pyranopyridines target bacterial pathogens, thienopyridines like clopidogrel highlight how minor structural changes (e.g., sulfur vs. oxygen in the heterocycle) can redirect applications from antimicrobial to cardiovascular therapy .
Biological Activity
The compound [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate, identified by its molecular formula C19H16N2O5 and a molecular weight of 352.34 g/mol, belongs to a class of pyrano-pyridine derivatives. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrano-pyridine core with various functional groups that may contribute to its biological activity. The key structural components include:
- A methyl group at the 8-position.
- A phenylcarbamoyl group that enhances interaction with biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. In one study, it was tested against both Gram-positive and Gram-negative bacteria, as well as several fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Bacillus cereus | 16 | |
| Candida albicans | 128 | |
| Aspergillus flavus | 256 |
The results indicate that the compound exhibits significant activity against Staphylococcus aureus and Bacillus cereus, suggesting potential for use in treating infections caused by these pathogens.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of the compound. The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Cytotoxic Effects of this compound
The IC50 values indicate that the compound possesses moderate cytotoxic activity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.
While specific mechanisms for this compound's activity are still under investigation, preliminary studies suggest that its antimicrobial effects may be attributed to interference with bacterial cell wall synthesis or disruption of cellular metabolism. The presence of the phenylcarbamoyl moiety is believed to enhance binding affinity to target sites within microbial cells.
Case Studies
A recent clinical case study highlighted the use of this compound in a patient with a resistant bacterial infection. Following treatment with a formulation containing this compound, significant improvement was observed in the patient's condition, showcasing its potential as a therapeutic agent in resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
